3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety, a hydrazinyl group, and a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a benzothiazole derivative.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a base.
Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to obtain the desired compound.
Microwave Irradiation: This method accelerates the reaction process and can be used for the synthesis of benzothiazole derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant, antibacterial, and anti-tubercular agent
Biological Research: The compound is used in studies involving protein-ligand interactions and molecular docking.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, such as GABA receptors in the case of anticonvulsant activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Substituted)hydrazinyl]-1,3-benzothiazole: Known for its anticonvulsant activity.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Studied for its neurotoxicity and anticonvulsant properties.
Uniqueness
Its benzothiazole moiety and hydrazinyl group provide distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C18H15ClN4O2S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H15ClN4O2S/c1-10-6-7-11(19)8-14(10)23-16(24)9-13(17(23)25)21-22-18-20-12-4-2-3-5-15(12)26-18/h2-8,13,21H,9H2,1H3,(H,20,22) |
InChI Key |
GZGPLQOTKYXHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)CC(C2=O)NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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